2-(2-Chloroethoxy)-4,6-dimethylnicotinonitrile
Overview
Description
“2-(2-Chloroethoxy)ethanol” is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . It’s also known as “Triethylene glycol monochlorohydrin” and is used in laboratory chemicals .
Synthesis Analysis
The synthesis method of “2-(2-chloroethoxy)acetic acid” uses “2-chloroethoxy ethanol” as starting materials, water as solvents, and nitric acid for direct oxidization to obtain products . Another method involves reacting “2-chloroethoxy ethanol” with nitric acid for a period ranging between 2-12 hrs at a temperature ranging from 10-90°C .
Molecular Structure Analysis
The molecular formula for “2-(2-(2-Chloroethoxy)ethoxy)ethanol” is C6H13ClO3 with a molecular weight of 168.619 .
Chemical Reactions Analysis
“2-Chloroethanol” is produced by treating ethylene with hypochlorous acid . It was once produced on a large scale as a precursor to ethylene oxide .
Physical and Chemical Properties Analysis
The density of “2-(2-(2-Chloroethoxy)ethoxy)ethanol” is 1.1±0.1 g/cm3, and it has a boiling point of 247.6±0.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Characterization : A study on the synthesis, characterization, and reactions of tris(2-chloroethoxy)iron(III) highlighted its potential in creating various chemical complexes with significant industrial applications (Paul, Mohini, & Chadha, 1981).
Transformation Studies : Research on the molecular and crystal structures of related compounds, including 2-chloro-4,6-dimethylnicotinonitrile, provided insights into their transformation processes, which are crucial for the development of new chemical entities (Koval’, Okul’, Yatsenko, Babaev, Polyakova, & Rybakov, 2017).
Heterocycle Synthesis : A study on the reaction of 2-chloronicotinonitrile with thioureas synthesized new pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, which has potential applications in pharmaceutical and agrochemical industries (Coppola & Shapiro, 1981).
Palladium-Catalyzed Synthesis : Research demonstrated a palladium-catalyzed synthesis process for 2,4,6-triarylnicotinonitriles and related compounds, which can be applied in various organic syntheses (Rakshit, Kumar, Alam, Dhara, & Patel, 2020).
Corrosion Inhibition : New derivatives of nicotinonitrile, including 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile, were investigated as corrosion inhibitors for carbon steel in acidic environments, demonstrating significant industrial applications (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).
Organometallic Alkylation : A study focused on the reactivity of related compounds in palladium- or nickel-catalyzed cross-coupling processes, which is important for the synthesis of various organic compounds (Samaritani, Signore, Malanga, & Menicagli, 2005).
Potential Environmental Impact : Research into the riboflavin-sensitized photooxidation of related compounds assessed the possible formation of environmentally harmful chlorinated dioxins (Plimmer & Klingebiel, 1971).
Green Synthesis Approaches : A study on the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using more environmentally friendly methods highlighted the importance of sustainable approaches in chemical manufacturing (Guan, Hu, Wang, Xu, Zhang, Xie, & Xu, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that chloroalkoxy compounds like this one are often used as organic building blocks in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
The compound has been used in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified DNA detection . This suggests that it may play a role in biochemical pathways related to DNA synthesis and detection .
Result of Action
Its use in the synthesis of compounds for dna detection suggests that it may have effects at the molecular level .
Properties
IUPAC Name |
2-(2-chloroethoxy)-4,6-dimethylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-5-8(2)13-10(9(7)6-12)14-4-3-11/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFGHJYRUUMQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OCCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207970 | |
Record name | 2-(2-Chloroethoxy)-4,6-dimethyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053658-92-6 | |
Record name | 2-(2-Chloroethoxy)-4,6-dimethyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloroethoxy)-4,6-dimethyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.